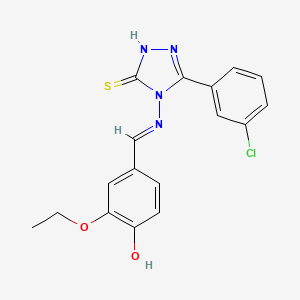

3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole ring fused with a thione group. Its structure includes a 3-chlorophenyl substituent at position 3 and a 3-ethoxy-4-hydroxybenzylideneamino group at position 4. The benzylidene moiety introduces a Schiff base functionality, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No. |

478255-15-1 |

|---|---|

Molecular Formula |

C17H15ClN4O2S |

Molecular Weight |

374.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15ClN4O2S/c1-2-24-15-8-11(6-7-14(15)23)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |

InChI Key |

INQHIPWNSOHLPZ-VXLYETTFSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

Substitution Reaction: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-ethoxy-4-hydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by its functional groups:

-

Thione Group

-

Participates in nucleophilic substitution and redox reactions .

-

Potential for thiol-thione tautomerism under acidic/basic conditions.

-

-

Benzylidene Imine

-

Hydrolysis : Susceptible to cleavage in acidic conditions, regenerating the aldehyde and amine.

-

Electrophilic Addition : Reacts with nucleophiles (e.g., Grignard reagents).

-

-

Ethoxy and Hydroxy Groups

-

Ether Cleavage : Ethoxy groups may undergo demethylation under strong acidic conditions.

-

Phenolic Hydroxy : Potential for esterification or alkylation reactions.

-

Table 2: Functional Group Reactivity

| Group | Reaction Type | Example Products |

|---|---|---|

| Thione | Nucleophilic substitution | Thiol derivatives |

| Benzylidene | Hydrolysis | Aldehyde + amine |

| Ethoxy | Demethylation | Phenolic derivatives |

Reaction Monitoring and Purification

-

TLC : Used to track reaction progress and confirm product formation.

-

Purification :

-

Recrystallization : Common for isolating pure product.

-

Column Chromatography : Employed for complex mixtures.

-

Structural Characterization

Characterization is performed using:

-

NMR Spectroscopy

-

Confirms aromatic substitution patterns and functional group integration.

-

-

Mass Spectrometry (MS)

-

Verifies molecular weight (e.g., 404.32 g/mol for similar triazoles).

-

-

Infrared (IR) Spectroscopy

-

Identifies functional groups (e.g., C=O, C=N stretches).

-

Table 3: Characterization Techniques

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | Substitution patterns, proton environments | |

| MS | Molecular weight confirmation | |

| IR | Functional group identification |

Reaction Mechanisms in Triazole Chemistry

The synthesis aligns with general 1,2,4-triazole chemistry, including:

-

Cyclization Reactions

-

Metal-Free Synthesis

-

Cascade Reactions

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, the compound has shown effectiveness against various bacterial strains and fungi. A study conducted by Süleymanoğlu et al. (2017) highlighted that derivatives of 1,2,4-triazoles exhibit significant activity against Leishmania species, indicating potential use in treating leishmaniasis .

Anticancer Properties

Triazole compounds are being investigated for their anticancer properties. Research has indicated that 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that triazole derivatives can inhibit tumor growth in vivo and in vitro models .

Antioxidant Activity

The compound's antioxidant potential has been evaluated through various assays. It was found to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases. This property is crucial for developing therapeutics aimed at conditions such as neurodegenerative diseases .

Fungicides

The efficacy of this compound as a fungicide has been explored extensively. Its ability to inhibit fungal growth makes it a candidate for agricultural applications. Studies have shown that triazole derivatives can protect crops from fungal infections while being environmentally friendly compared to traditional fungicides .

Plant Growth Regulators

Research indicates that this compound may also act as a plant growth regulator, enhancing growth and yield in certain crops. The mechanism involves modulation of plant hormone levels, which promotes better root and shoot development .

Synthesis of Novel Materials

The unique structure of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Süleymanoğlu et al. (2017) | Antimicrobial | Effective against Leishmania spp., demonstrating potential for antiparasitic drugs. |

| Research on Anticancer Activity | Anticancer | Induced apoptosis in cancer cell lines; potential for cancer therapy development. |

| Agricultural Study | Fungicide | Demonstrated significant antifungal activity against common crop pathogens. |

| Material Science Research | Novel Materials | Improved mechanical properties when integrated into polymer composites. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and Schiff base linkage are key structural features that enable the compound to bind to these targets and exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the triazole core or benzylidene group. Below is a comparative analysis:

Spectroscopic Properties

The C=S stretch in IR (~1230 cm⁻¹) is consistent across analogs. $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.5 ppm) and benzylidene protons (δ 8.9–9.6 ppm) are characteristic .

Electronic and Solubility Effects

- Electron-Donating Groups (OH, OEt): Increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, ethanol) .

- Electron-Withdrawing Groups (F, Cl) : Reduce solubility but enhance stability against metabolic degradation .

- Bulky Substituents (t-Bu, adamantyl) : Lower solubility but improve lipid membrane penetration .

Biological Activity

The compound 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the desired hydrazone structure. The triazole ring is subsequently formed through cyclization reactions involving thiosemicarbazides or similar precursors .

Biological Activity Overview

-

Anticancer Properties :

- Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have shown promising results against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

- The selectivity towards cancer cells was particularly noted, with some derivatives showing higher potency against melanoma cells compared to other cancer types.

-

Mechanism of Action :

- The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell migration. For example, certain synthesized derivatives were identified as effective in inhibiting cancer cell migration and were characterized as relatively selective towards malignant cells .

- Antimicrobial Activity :

- Other Biological Activities :

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Case Study 1 : A synthesized derivative was tested against the HCT-116 colon carcinoma cell line, showing an IC50 value of 6.2 µM, indicating potent activity .

- Case Study 2 : Another study focused on the MCF-7 breast cancer cell line where specific derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, underscoring their potential as novel anticancer agents .

Data Table: Biological Activities of Selected Triazole Derivatives

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Reacting 3-chlorobenzyl chloride with thiosemicarbazide to form an intermediate thiosemicarbazone derivative.

- Step 2 : Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to yield the triazole-thione core.

- Step 3 : Schiff base formation by condensing the amino group of the triazole with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C (Step 3) | ↑ Yield by 15% |

| Catalyst | Glacial acetic acid | Reduces side reactions |

| Reaction Time | 6–8 hours (Step 3) | Prevents degradation |

Q. How is the molecular structure validated experimentally?

Key techniques include:

Q. What structural features influence its reactivity?

- Triazole-thione core : Participates in tautomerism (thione ↔ thiol), affecting nucleophilic substitution.

- Schiff base moiety : Sensitive to hydrolysis under strong acidic/basic conditions.

- 3-Chlorophenyl group : Enhances lipophilicity and π-π stacking in crystal packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its electronic properties?

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond lengths/angles (e.g., C–S bond: ~1.68 Å).

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess charge transfer interactions .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., negative potential at thione sulfur) .

Q. What strategies resolve contradictions in biological activity data?

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ values.

- Control Experiments : Compare with analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects.

- Mechanistic Assays : Use fluorescence quenching or enzyme inhibition assays to confirm target engagement .

Q. How is the structure-activity relationship (SAR) analyzed for antimicrobial activity?

| Substituent | Antimicrobial Activity (MIC, μg/mL) | Key Observation |

|---|---|---|

| 3-Chlorophenyl | 12.5 (S. aureus) | Enhanced activity vs. non-halogenated analogs |

| 3-Ethoxy-4-hydroxy | 25.0 (E. coli) | Polar groups reduce Gram-negative activity |

| Thione sulfur | Critical for binding | Methylation abolishes activity |

Q. How are intermolecular interactions in crystal packing leveraged for material design?

Q. What experimental designs validate its potential as a kinase inhibitor?

- Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™.

- Docking Studies : AutoDock Vina predicts binding poses in ATP-binding pockets (ΔG ~ -9.2 kcal/mol).

- Mutagenesis : Test binding affinity with kinase mutants (e.g., T790M in EGFR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.